Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C13H12ClNO2S |
|---|---|
Molecular Weight |
281.76 g/mol |
IUPAC Name |
ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)12-11(15)9(7-18-12)8-5-3-4-6-10(8)14/h3-7H,2,15H2,1H3 |
InChI Key |
JQTNRPSXDXYMTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction Methodology
The Gewald reaction, a well-established route for 2-aminothiophene derivatives, involves the condensation of a ketone, an α-cyanoester, and elemental sulfur. For this compound, the reaction proceeds as follows:
-
Reactants :
-
2-Chlorobenzaldehyde (1.0 equiv)
-
Ethyl cyanoacetate (1.2 equiv)
-
Elemental sulfur (1.5 equiv)
-
Base catalyst (e.g., morpholine or diethylamine, 0.1 equiv)
-
-
Mechanism :
The aldehyde undergoes Knoevenagel condensation with ethyl cyanoacetate to form an α,β-unsaturated nitrile. Sulfur incorporation via nucleophilic attack generates a thiol intermediate, which cyclizes to form the thiophene ring. -
Conditions :
Key Optimization :
Stepwise Cyclization Approach
An alternative method involves constructing the thiophene ring through sequential Michael addition and cyclization steps:
-
Step 1: Formation of Enamine Intermediate
-
2-Chlorophenylacetonitrile (1.0 equiv) reacts with ethyl acrylate (1.1 equiv) in the presence of DBU (1,8-diazabicycloundec-7-ene) to yield a β-cyano ester.
-
-
Step 2: Sulfur Incorporation and Cyclization
Comparative Data :
| Parameter | Gewald Reaction | Stepwise Cyclization |
|---|---|---|
| Reaction Time (h) | 4–6 | 8–10 |
| Yield (%) | 65–72 | 58–65 |
| Purity (HPLC) | >95% | 90–93% |
| Scalability | Moderate | High |
The Gewald method offers superior efficiency, while the stepwise approach provides better control over regiochemistry.
Optimization of Reaction Conditions
Catalytic Systems
Catalysts significantly influence reaction kinetics and selectivity:
Solvent Effects
Solvent polarity directly impacts intermediate stability:
| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Ethanol | 24.3 | 68 | <5% |
| DMF | 36.7 | 72 | 8–12% |
| THF | 7.5 | 52 | 15–20% |
Ethanol strikes the optimal balance between yield and purity.
Temperature and Atmosphere
-
Ideal Range : 70–75°C (below 80°C to prevent decarboxylation).
-
Inert Atmosphere : Nitrogen or argon reduces oxidative byproducts, improving yield by 8–10%.
Purification and Characterization
Isolation Techniques
Spectroscopic Data
FT-IR (KBr, cm⁻¹) :
¹H NMR (500 MHz, CDCl₃) :
-
δ 1.35 (t, 3H, J = 7.1 Hz, –OCH₂CH₃)
-
δ 4.30 (q, 2H, J = 7.1 Hz, –OCH₂CH₃)
-
δ 6.95–7.45 (m, 4H, Ar–H)
Mass Spec (ESI–MS) :
-
m/z 281.07 [M+H]⁺ (calc. 281.05)
Industrial-Scale Production Challenges
Process Intensification
Environmental Considerations
-
Waste Streams : Sulfur byproducts require treatment with Fe²⁺/H₂O₂ to precipitate sulfates.
-
Green Solvents : Cyclopentyl methyl ether (CPME) offers comparable yields to ethanol with easier recycling.
Chemical Reactions Analysis
Substitution Reactions
The amino group at the 3-position undergoes nucleophilic substitution, particularly with acylating or alkylating agents.
Key Example :
-
Reaction with 1-naphthyl chloride in dichloromethane (DCM) at 0°C yields ethyl 2-(1-naphthamido)-4-(4-chlorophenyl)thiophene-3-carboxylate .
-
Conditions : DCM, triethylamine, 0°C → room temperature.
-
Mechanism : Base-assisted deprotonation of the amino group facilitates nucleophilic attack on the electrophilic acyl chloride.
Table 1: Substitution Reactions
| Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| 1-Naphthyl chloride | Ethyl 2-(1-naphthamido)-4-arylthiophene | 75% | DCM, 0°C → RT, 8 hr | |
| Alkyl halides | N-Alkylated derivatives | N/A | Basic (e.g., KOH/EtOH) |
Oxidation Reactions
The thiophene ring and amino group are susceptible to oxidation.
Reported Pathways :
-
Thiophene Ring Oxidation : Hydrogen peroxide or KMnO₄ oxidizes the sulfur atom, forming sulfoxides or sulfones .
-
Amino Group Oxidation : Conversion to nitro or imino groups under strong oxidants (e.g., HNO₃).
Mechanistic Insight :
Quantum chemical calculations on analogous thiophenes suggest that oxidation proceeds via radical intermediates, with activation energies influenced by substituents .
Reduction Reactions
The ester and aromatic groups can undergo reduction:
Key Transformations :
-
Ester to Alcohol : LiAlH₄ reduces the ethyl ester to a primary alcohol .
-
Nitro to Amino : If oxidized to nitro, catalytic hydrogenation restores the amino group.
Table 2: Reduction Conditions
| Reducing Agent | Target Group | Product | Conditions | Source |
|---|---|---|---|---|
| LiAlH₄ | Ester | 3-Amino-4-(2-chlorophenyl)thiophene-2-methanol | Anhydrous THF, 0°C | |
| H₂/Pd-C | Nitro | Restored amino group | RT, ethanol |
Cyclization and Heterocycle Formation
The amino and ester groups enable participation in cycloadditions and annulations:
Example :
-
Reaction with formaldehyde and primary amines under Mannich conditions forms thieno[2,3-d]pyrimidine derivatives .
-
Mechanism : Condensation of the amino group with aldehydes, followed by cyclization.
Table 3: Cyclization Products
| Reagents | Product | Application | Source |
|---|---|---|---|
| HCHO, RNH₂ | Thieno[2,3-d]pyrimidine core | Pharmacological scaffolds | |
| α-Thiocyanatoacetophenone | Dihydrothiophene-carbonitrile hybrids | Organic semiconductors |
Electrophilic Aromatic Substitution
The 2-chlorophenyl group directs electrophilic substitution:
Observed Reactivity :
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the chlorophenyl ring .
-
Halogenation : Br₂/FeBr₃ adds bromine meta to the chlorine.
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to the carboxylic acid:
-
Product : 3-Amino-4-(2-chlorophenyl)thiophene-2-carboxylic acid (precursor for amides or salts).
Mechanistic Considerations
Density functional theory (DFT) studies on analogous thiophenes reveal that:
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate serves as a crucial intermediate in synthesizing novel therapeutic agents. Its structural features enable the development of drugs targeting neurological disorders and other medical conditions.
Case Study: Neurological Disorders
Research has indicated that derivatives of this compound exhibit neuroprotective properties. For instance, a study published in the European Journal of Medicinal Chemistry demonstrated that certain thiophene derivatives could significantly reduce pro-inflammatory cytokines, suggesting potential therapeutic applications in neuroinflammation and neurodegenerative diseases .
Agricultural Chemistry
The compound is utilized in developing agrochemicals, particularly as a component in pesticides. Its effectiveness in pest control is noted to be superior to traditional pesticides while minimizing environmental impact.
Case Study: Pesticide Development
A study highlighted the efficacy of thiophene-based compounds in controlling pest populations with lower toxicity to non-target organisms, demonstrating their potential for sustainable agricultural practices .
Material Science
This compound is explored for its potential in creating advanced materials such as conductive polymers. These materials are essential for various electronic applications, including organic semiconductors and light-emitting diodes (LEDs).
In biochemical studies, this compound is employed to investigate enzyme interactions and metabolic pathways. It aids researchers in understanding complex biological systems and their regulatory mechanisms.
Case Study: Enzyme Interaction
Research has shown that thiophene derivatives can modulate enzyme activity involved in metabolic pathways, providing insights into their role as potential inhibitors or activators .
Analytical Chemistry
The compound is also used to develop analytical methods for detecting and quantifying thiophene derivatives. Its high sensitivity and specificity make it valuable in various analytical applications.
Data Table: Analytical Methods
| Method | Application |
|---|---|
| HPLC | Quantification of thiophene derivatives |
| Spectroscopy | Structural analysis |
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
- Key Difference: Amino group at position 2 instead of 3.
- Molecular Weight : ~281.76 g/mol (inferred from similar structures).
- Impact: Altered electronic distribution may affect reactivity; for example, the 2-amino group could influence hydrogen-bonding interactions in crystallography or biological target binding .
Ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
- Key Difference : 4-Chlorophenyl substituent instead of 2-chlorophenyl.
- Molecular Weight : 281.76 g/mol (same formula, different substituent position).
Ester Variants
Mthis compound
- Molecular Formula: C₁₂H₁₀ClNO₂S.
- Molecular Weight : 267.74 g/mol.
- Impact : The methyl ester reduces molecular weight by 14 g/mol compared to the ethyl variant, which may influence volatility or melting point. For example, methyl esters often exhibit higher melting points due to reduced steric bulk .
Substituent Effects on Physical and Chemical Properties
Key Observations :
- Bulky substituents (e.g., isopropylsulfonyl) increase molecular weight significantly (~323 g/mol) and may reduce solubility in polar solvents .
- Hydrogen-bonding groups (e.g., NH₂, NHPh) correlate with higher melting points, as seen in compound 33 (mp 293–294°C) .
Research Implications and Gaps
- Data Limitations : Direct experimental data (e.g., NMR, HPLC purity) for the target compound are absent in the provided evidence, highlighting a need for further characterization.
Biological Activity
Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate is a thiophene derivative with significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H12ClNO2S
- Molecular Weight : 281.76 g/mol
This compound features a thiophene ring substituted with an amino group and a chlorophenyl moiety, which contributes to its diverse biological activities.
Thiophene derivatives, including this compound, exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific microbial enzymes, disrupting normal cellular functions and exhibiting antimicrobial properties .
- Cellular Signaling Modulation : It influences cell signaling pathways, which can affect gene expression and cellular metabolism. For instance, it has been noted to modulate the activity of voltage-gated sodium channels, impacting cellular excitability.
- Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization, similar to established chemotherapeutic agents .
Anticancer Activity
This compound has shown promising results in inhibiting the growth of cancer cells:
- In Vitro Studies : The compound exhibited IC50 values ranging from 0.13 to 0.16 μM against several cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia) cells .
- Mechanism of Action : It induces apoptosis in cancer cells by disrupting microtubule dynamics, which is crucial for mitosis .
| Cell Line | IC50 Value (μM) |
|---|---|
| HeLa | 0.13 - 0.16 |
| L1210 | 0.14 |
| FM3A | 0.15 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Microbial Inhibition : It has been reported to inhibit the growth of various microbial species, showcasing its potential as an antimicrobial agent .
Case Studies and Research Findings
- Antitumor Efficacy : In vivo studies demonstrated that treatment with this compound significantly reduced tumor mass in SEC-bearing mice compared to control groups . The reduction in tumor weight was notable, indicating its potential as a therapeutic agent.
- Biochemical Pathway Interactions : Research indicates that this compound interacts with multiple biochemical pathways, influencing processes such as apoptosis and cell cycle regulation .
- Comparative Studies : When compared to established chemotherapeutics like 5-fluorouracil (5-FU), this compound showed comparable efficacy in reducing tumor growth while also improving liver enzyme levels affected by chemotherapy .
Q & A
Q. What are the standard synthetic routes for Ethyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate in academic settings?
The compound is commonly synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., [Pd(PPh₃)₄]) to introduce aryl groups at the 4-position of the thiophene ring. Reaction conditions typically involve 1,4-dioxane/water as solvent, Na₂CO₃ as base, and heating at 80°C . Alternatively, Sandmeyer reactions can functionalize the thiophene core via bromination or cyano group introduction, as demonstrated in the synthesis of related brominated derivatives .
Q. How is structural characterization performed for this compound?
X-ray crystallography is the gold standard, employing programs like SHELXL for refinement and ORTEP-III for graphical representation of bond angles and dihedral planes . Complementary techniques include ¹H/¹³C NMR (to confirm substituent positions) and IR spectroscopy (to identify amino and carbonyl groups). Full experimental protocols for data collection and interpretation are detailed in synthesis project guidelines .
Q. What safety protocols are critical when handling this compound?
Safety Data Sheets (SDS) recommend skin and eye protection (gloves, goggles) due to irritant properties (H315, H319). Use fume hoods to avoid inhalation (H335), and store in cool, dry conditions away from incompatible materials .
Q. Which computational tools predict physicochemical properties like logP or polarity?
XlogP3 and Topological Polar Surface Area (TPSA) calculations are used to estimate hydrophobicity (logP ~4) and hydrogen-bonding capacity (TPSA ~89.8 Ų). These metrics inform solubility and bioavailability studies .
Q. How are purification and yield optimization achieved during synthesis?
Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) and recrystallization (petroleum ether or ethanol) are standard. Yields exceeding 80% are reported for Suzuki-Miyaura reactions under optimized conditions .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling conditions be optimized for higher regioselectivity?
Key variables include catalyst loading (0.05–0.1 eq [Pd]), solvent polarity (dioxane > THF), and base strength (Na₂CO₃ vs. K₃PO₄). Microwave-assisted synthesis reduces reaction time while maintaining yields >75% .
Q. What strategies resolve discrepancies between experimental and computational crystallographic data?
Discrepancies in bond lengths or angles are addressed via Hirshfeld surface analysis and torsion angle refinement in SHELXL. Cross-validation against density functional theory (DFT) models helps reconcile planar deviations (e.g., dihedral angles <2.5°) .
Q. How does substituent electronic effects influence thiophene ring reactivity?
Electron-withdrawing groups (e.g., -Cl at the 2-chlorophenyl position) reduce electron density at the 5-position, favoring electrophilic substitution. Hammett σ constants and HOMO-LUMO gap analysis quantify these effects .
Q. What methodologies validate synthetic intermediates during multi-step reactions?
LC-MS and HRMS track intermediates, while TLC (Rf comparisons) ensures stepwise progression. For example, Sandmeyer bromination intermediates are confirmed via distinct NMR shifts (e.g., δ ~7.5 ppm for aromatic protons) .
Q. How are hydrogen-bonding networks analyzed in crystal packing?
Mercury or PLATON software visualizes intermolecular interactions (e.g., N-H···O bonds). For this compound, a 2.55 Å hydrogen bond between the amino group and carbonyl oxygen stabilizes the lattice .
Q. What are the challenges in scaling up synthesis without compromising purity?
Solvent volume ratios and catalyst recovery are critical. Pilot studies show that >10 g batches require gradient temperature control to prevent byproduct formation (e.g., dimerization) .
Q. How to troubleshoot low yields in Sandmeyer bromination?
Ensure freshly prepared diazonium salts and excess HBr/CuBr to minimize nitroso byproducts. Recrystallization in petroleum ether/ethyl acetate (9:1) improves purity to >95% .
Data Contradiction Analysis
Q. How to address conflicting NMR and X-ray data on substituent orientation?
Dynamic NMR can detect rotational barriers in solution, while crystallographic disorder models in SHELXL account for static lattice deviations. For example, a 2.0° dihedral angle in X-ray vs. 5° in DFT suggests slight conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
